Tetrandrine Tetrandrine (+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Brand Name: Vulcanchem
CAS No.: 518-34-3
VCID: VC0548825
InChI: InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
SMILES: COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Molecular Formula: C38H42N2O6
Molecular Weight: 622.7 g/mol

Tetrandrine

CAS No.: 518-34-3

VCID: VC0548825

Molecular Formula: C38H42N2O6

Molecular Weight: 622.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrandrine - 518-34-3

Description

Tetrandrine is a bis-benzylisoquinoline alkaloid primarily isolated from Stephania tetrandra, a plant widely used in traditional Chinese medicine. It is also found in other species of the Menispermaceae family. First isolated in 1932, tetrandrine has since garnered attention for its diverse pharmacological properties, including its role as a calcium channel blocker .

Anti-Inflammatory and Immunomodulatory Effects

  • Tetrandrine inhibits mast cell degranulation and reduces inflammatory cytokine production, which makes it effective against conditions like rheumatoid arthritis and silicosis .

  • It modulates immune responses by interfering with calcium signaling pathways, which are critical for immune cell activation .

Anticancer Activity

Tetrandrine has shown significant potential in cancer therapy:

  • Mechanisms of Action:

    • Induces apoptosis and autophagy in cancer cells.

    • Inhibits angiogenesis, metastasis, and tumor cell proliferation.

    • Reverses multidrug resistance (MDR) by inhibiting efflux pumps like P-glycoprotein .

  • Cancer Types Studied:

    • Lung cancer, hepatocellular carcinoma, colon cancer, leukemia, and more.

  • Combination Therapy:

    • Enhances the efficacy of existing chemotherapeutic agents and radiation therapy .

Cardiovascular Benefits

As a calcium channel blocker, tetrandrine:

  • Reduces blood pressure through vasodilation.

  • Exhibits anti-arrhythmic effects similar to quinidine .

Other Applications

  • Effective against fibrosis-related diseases such as liver cirrhosis.

  • Potential treatment for tinnitus and conjunctival scarring following ocular surgeries .

Toxicity and Safety Profile

While tetrandrine has shown promising therapeutic effects, its safety profile is under scrutiny:

  • Hepatotoxicity: Studies suggest that metabolic instability at specific functional groups may contribute to liver toxicity .

  • Lung Toxicity: High doses may lead to pulmonary complications in certain cases .

  • Efforts are underway to develop analogues with reduced toxicity while retaining therapeutic efficacy .

Advances in Drug Delivery Systems

To overcome bioavailability challenges, researchers have explored innovative drug delivery systems for tetrandrine:

  • Nanoparticle-Based Delivery: Improves solubility and targeted delivery to tumor sites .

  • Liposomes and Polymer Carriers: Enhance stability and reduce systemic toxicity .

Research Trends and Future Directions

A bibliometric analysis of tetrandrine research over the past two decades highlights the following trends:

  • Geographical Distribution: China leads in tetrandrine research, followed by the United States .

  • Emerging Focus Areas:

    • Cancer therapy remains a dominant research area.

    • New studies are exploring its role in combating drug-resistant infections and neurodegenerative diseases .

  • Collaborative Efforts: Institutions like the Chinese Academy of Sciences are at the forefront of tetrandrine research .

CAS No. 518-34-3
Product Name Tetrandrine
Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
IUPAC Name (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Standard InChI InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Standard InChIKey WVTKBKWTSCPRNU-KYJUHHDHSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
SMILES COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Appearance Solid powder
Melting Point 217.5 °C
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman
d-tetrandrine
hanjisong
isotetrandrine
isotetrandrine dihydrochloride
NSC-77037
tetradrine
tetrandrine
tetrandrine dihydrochloride, (1beta)-isomer
tetrandrine, (1'beta)-isome
Reference 1: Chen Y, Tsai YH, Tseng SH. The potential of tetrandrine as a protective agent for ischemic stroke. Molecules. 2011 Sep 16;16(9):8020-32. doi: 10.3390/molecules16098020. Review. PubMed PMID: 21926947. 2: Chen Y, Tseng SH. The Potential of Tetrandrine against Gliomas. Anticancer Agents Med Chem. 2010 Sep;10(7):534-42. Review. PubMed PMID: 20879981. 3: Wang G, Lemos JR, Iadecola C. Herbal alkaloid tetrandrine: fron an ion channel blocker to inhibitor of tumor proliferation. Trends Pharmacol Sci. 2004 Mar;25(3):120-3. Review. PubMed PMID: 15058281. 4: Chen BA, Wang W, Lin GW. [Progression on studies of treatment of tumor with tetrandrine]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Aug;21(8):636-8. Review. Chinese. PubMed PMID: 12575583. 5: Xie QM, Tang HF, Chen JQ, Bian RL. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1107-13. Review. PubMed PMID: 12466048. 6: Chen YJ. Potential role of tetrandrine in cancer therapy. Acta Pharmacol Sin. 2002 Dec;23(12):1102-6. Review. PubMed PMID: 12466047. 7: Lai JH. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1093-101. Review. PubMed PMID: 12466046. 8: Rao MR. Effects of tetrandrine on cardiac and vascular remodeling. Acta Pharmacol Sin. 2002 Dec;23(12):1075-85. Review. PubMed PMID: 12466044. 9: Yao WX, Jiang MX. Effects of tetrandrine on cardiovascular electrophysiologic properties. Acta Pharmacol Sin. 2002 Dec;23(12):1069-74. Review. PubMed PMID: 12466043. 10: Kwan CY, Achike FI. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacol Sin. 2002 Dec;23(12):1057-68. Review. PubMed PMID: 12466042. 11: Li DG, Wang ZR, Lu HM. Pharmacology of tetrandrine and its therapeutic use in digestive diseases. World J Gastroenterol. 2001 Oct;7(5):627-9. Review. PubMed PMID: 11819843. 12: Wong TM, Wu S, Yu XC, Li HY. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine. Acta Pharmacol Sin. 2000 Dec;21(12):1083-8. Review. PubMed PMID: 11603280. 13: Leung YM, Kwan CY, Loh TT. Capacitative Ca2+ entry in HL-60 cells: tetrandrine and SK & F 96365 as probes. Zhongguo Yao Li Xue Bao. 1996 Mar;17(2):97-101. Review. PubMed PMID: 9772652. 14: Wang G, Lemos JR. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels. Life Sci. 1995;56(5):295-306. Review. PubMed PMID: 7837929.
PubChem Compound 73078
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :